molecular formula C23H17BrN4O B3854262 4-bromo-N'-[(Z)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide

4-bromo-N'-[(Z)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide

Cat. No.: B3854262
M. Wt: 445.3 g/mol
InChI Key: WVRLHKCHFQWOHX-MYYYXRDXSA-N
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Description

4-bromo-N’-[(Z)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-[(Z)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-[(Z)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazone group can be oxidized to form the corresponding azine.

    Reduction: The compound can be reduced to form the corresponding hydrazine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Formation of azine derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

4-bromo-N’-[(Z)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N’-[(Z)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as topoisomerase or kinases, thereby interfering with DNA replication or signal transduction pathways in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N’-[(Z)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide is unique due to the presence of the 1,3-diphenyl-1H-pyrazole moiety, which imparts specific electronic and steric properties. This makes it distinct from other hydrazones and potentially more effective in certain applications, such as enzyme inhibition or material science.

Properties

IUPAC Name

4-bromo-N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN4O/c24-20-13-11-18(12-14-20)23(29)26-25-15-19-16-28(21-9-5-2-6-10-21)27-22(19)17-7-3-1-4-8-17/h1-16H,(H,26,29)/b25-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRLHKCHFQWOHX-MYYYXRDXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N\NC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N'-[(Z)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide

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